molecular formula C15H16N4O3S B5909868 2-methoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenyl (allylthio)acetate

2-methoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenyl (allylthio)acetate

Cat. No. B5909868
M. Wt: 332.4 g/mol
InChI Key: DBALWUNOSILCCX-QGMBQPNBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenyl (allylthio)acetate is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly used in the field of pharmacology and medicinal chemistry due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-methoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenyl (2-methoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenyl (allylthio)acetate)acetate is not fully understood. However, it is believed to work by inhibiting the activity of various enzymes and signaling pathways involved in disease progression. The compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and also to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a role in antioxidant defense.
Biochemical and Physiological Effects:
Studies have shown that 2-methoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenyl (2-methoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenyl (allylthio)acetate)acetate has various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, reduce inflammation, and improve insulin sensitivity. The compound has also been found to have neuroprotective effects and to improve cognitive function.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-methoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenyl (2-methoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenyl (allylthio)acetate)acetate in lab experiments is its potential therapeutic applications. The compound has shown promising results in preclinical studies and may have clinical applications in the future. However, one of the limitations of using this compound is its limited solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research on 2-methoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenyl (2-methoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenyl (allylthio)acetate)acetate. One direction is to further investigate the mechanism of action of the compound and identify its molecular targets. Another direction is to optimize the synthesis method to improve the yield and purity of the compound. Additionally, further studies are needed to evaluate the safety and efficacy of the compound in animal models and clinical trials. Finally, the potential applications of the compound in the treatment of various diseases should be explored.

Synthesis Methods

The synthesis method of 2-methoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenyl (2-methoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenyl (allylthio)acetate)acetate involves the reaction of 2-methoxy-4-formylphenyl 2-methoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenyl (allylthio)acetateacetate with 4-amino-1,2,4-triazole in the presence of a catalyst. The resulting compound is then purified using various techniques such as column chromatography and recrystallization.

Scientific Research Applications

2-methoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenyl (2-methoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenyl (allylthio)acetate)acetate has been extensively studied in the field of pharmacology and medicinal chemistry. It has shown potential therapeutic applications in the treatment of various diseases such as cancer, diabetes, and inflammation. The compound has been found to have antiproliferative, antioxidant, and anti-inflammatory properties.

properties

IUPAC Name

[2-methoxy-4-[(E)-1,2,4-triazol-4-yliminomethyl]phenyl] 2-prop-2-enylsulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O3S/c1-3-6-23-9-15(20)22-13-5-4-12(7-14(13)21-2)8-18-19-10-16-17-11-19/h3-5,7-8,10-11H,1,6,9H2,2H3/b18-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBALWUNOSILCCX-QGMBQPNBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=NN2C=NN=C2)OC(=O)CSCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/N2C=NN=C2)OC(=O)CSCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-methoxy-4-[(E)-1,2,4-triazol-4-yliminomethyl]phenyl] 2-prop-2-enylsulfanylacetate

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